9-cis Retinoyl b-D-Glucuronide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-cis Retinoyl b-D-Glucuronide is synthesized through the modification of an existing saccharide using click chemistry, which utilizes a copper catalyst to add fluorine and methyl groups to the sugar . The sugar is then glycosylated and carbamylated to produce the desired product .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and consistency. The process includes rigorous quality control measures to maintain a minimum purity of 95% .
Chemical Reactions Analysis
Types of Reactions: 9-cis Retinoyl b-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include different isomers and derivatives of the original compound, such as 4-oxo-13-cis retinoyl glucuronide .
Scientific Research Applications
9-cis Retinoyl b-D-Glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-cis Retinoyl b-D-Glucuronide involves its interaction with nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Upon binding to these receptors, it regulates gene expression involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- 9-cis Retinoic Acid
- All-trans Retinoic Acid
- 13-cis Retinoic Acid
- 4-oxo-13-cis Retinoyl Glucuronide
Comparison: 9-cis Retinoyl b-D-Glucuronide is unique due to its β-D-glucuronyl group, which enhances its solubility and stability compared to other retinoids . This modification also affects its biological activity and metabolism, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13+/t20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-NPWLVQBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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